molecular formula C20H12ClFN2O B3509649 3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one CAS No. 6050-24-4

3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one

Cat. No.: B3509649
CAS No.: 6050-24-4
M. Wt: 350.8 g/mol
InChI Key: UEYIPCPJJDQBFX-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate substituted benzaldehydes. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions could target the quinazolinone core or the phenyl substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-2-phenylquinazolin-4-one
  • 3-(2-Fluorophenyl)-2-phenylquinazolin-4-one
  • 2-(2-Fluorophenyl)-3-phenylquinazolin-4-one

Uniqueness

3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2O/c21-15-9-3-6-12-18(15)24-19(13-7-1-4-10-16(13)22)23-17-11-5-2-8-14(17)20(24)25/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYIPCPJJDQBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361504
Record name 3-(2-chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6050-24-4
Record name 3-(2-chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one
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3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one
Reactant of Route 3
3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one
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3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one
Reactant of Route 6
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3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one

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